N-Ac-L-Phe is a byproduct of phenylalanine metabolism in the body. Studying its presence in urine can aid in diagnosingPhenylketonuria (PKU), a genetic disorder affecting phenylalanine breakdown .
N-Ac-L-Phe serves as a substrate for the enzyme phenylalanine N-acetyltransferase. Research on this enzyme helps us understand amino acid modification processes and their potential roles in various physiological functions .
N-Ac-L-Phe acts as a reactant in the synthesis of other valuable compounds. Studies have explored its use in creating N-acetyl phenylalanine methyl ester and Acetylaminocyclohexane propanoic acid .
Research has investigated N-Ac-L-Phe as a model compound in developing more environmentally friendly reaction methods. For instance, studies explored using microwave irradiation and ionic liquids for a cleaner esterification process .
N-Acetyl-L-phenylalanine is an organic compound classified as an N-acyl-alpha amino acid. It is derived from L-phenylalanine, a proteinogenic amino acid, through the addition of an acetyl group at the nitrogen terminal. This modification enhances its solubility and stability compared to its unmodified counterpart. The compound has the molecular formula and a molecular weight of approximately 207.23 g/mol . N-Acetyl-L-phenylalanine is notable for its role in various biochemical processes, particularly in protein modification and metabolism.
The mechanism of action of N-Acetyl-L-phenylalanine depends on the specific context. Here are two potential scenarios:
N-Acetyl-L-phenylalanine exhibits various biological activities. It is involved in protein N-terminal acetylation, a common post-translational modification that enhances protein stability and function. Approximately 85% of human proteins undergo this modification, highlighting its biological significance . Furthermore, N-acetyl-L-phenylalanine has been identified as a potential uremic toxin, suggesting that it may play a role in certain metabolic disorders .
The synthesis of N-acetyl-L-phenylalanine can be achieved through several methods:
N-Acetyl-L-phenylalanine finds applications in various fields:
Research on N-acetyl-L-phenylalanine has explored its interactions with various biological systems. Studies indicate that it can influence metabolic pathways related to phenylalanine metabolism and may interact with enzymes involved in amino acid modifications. Its potential as a uremic toxin also necessitates further investigation into its interactions within renal function and metabolic health .
N-Acetyl-L-phenylalanine shares structural similarities with other N-acetylated amino acids. Here are some comparable compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-Acetyl-L-alanine | C₄H₉NO₂ | Smaller side chain; simpler structure |
| N-Acetyl-L-serine | C₆H₁₃NO₃ | Contains hydroxymethyl side chain; polar properties |
| N-Acetyl-DL-phenylalanine | C₁₁H₁₃NO₃ | Racemic mixture; less biologically active |
| Acetaminophen (Paracetamol) | C₈H₉NO₂ | Analgesic properties; widely used pain reliever |
N-Acetyl-L-phenylalanine is unique due to its role in both metabolic pathways and as a precursor for sweeteners like aspartame. Its specific interaction with enzymes involved in protein acetylation sets it apart from other similar compounds, making it significant in both biochemical research and industrial applications .
N-Acetyl-L-phenylalanine belongs to the class of N-acyl-alpha amino acids, where an acyl group is covalently attached to the α-amino group of an amino acid. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | (2S)-2-acetamido-3-phenylpropanoic acid |
| SMILES | CC(=O)N[C@@H](CC1=CC=CC=C1)C(O)=O |
| InChI Key | CBQJSKKFNMDLON-JTQLQIEISA-N |
| CAS Registry Number | 2018-61-3 |
| Molecular Formula | C₁₁H₁₃NO₃ |
| Molecular Weight | 207.2258 g/mol |
This metabolite is synthesized via enzymatic transfer of an acetyl group from acetyl-CoA to L-phenylalanine, catalyzed by phenylalanine N-acetyltransferase (EC 2.3.1.53).
The discovery of N-Acetyl-L-phenylalanine is closely tied to phenylketonuria (PKU), a genetic disorder caused by deficiencies in phenylalanine hydroxylase. In 1934, Asbjørn Følling identified phenylpyruvic acid in PKU patients, revealing disrupted phenylalanine metabolism. Subsequent research demonstrated that N-Acetyl-L-phenylalanine accumulates in PKU due to alternative metabolic pathways compensating for impaired hydroxylation.
Key historical milestones include:
N-Acetyl-L-phenylalanine serves as a biomarker in multiple pathologies:
Mechanistic Insights:
While N-Acetyl-L-phenylalanine is a free metabolite, its formation parallels N-terminal acetylation (Nt-Ac), a post-translational modification (PTM) affecting 85% of human proteins. Key distinctions include:
| Aspect | N-Acetyl-L-phenylalanine | Protein Nt-Ac |
|---|---|---|
| Substrate | Free L-phenylalanine | Nascent polypeptides |
| Enzyme | Phenylalanine N-acetyltransferase (EC 2.3.1.53) | N-acetyltransferase complexes (NatA, NatB, NatC) |
| Function | Metabolic byproduct, biomarker | Protein stability, localization, interaction |
Nt-Ac neutralizes the α-amino group’s charge, altering protein folding and degradation. In contrast, N-Acetyl-L-phenylalanine’s acetylation occurs on a free amino acid, serving as a metabolic endpoint rather than a PTM.
The acetyl group in N-Acetyl-L-phenylalanine stabilizes the molecule via steric and electronic effects. Its structure includes:
This amphipathic nature contributes to its role as a uremic toxin, disrupting lipid membranes and cellular processes.
The reaction catalyzed by phenylalanine N-acetyltransferase is:
$$ \text{L-phenylalanine} + \text{acetyl-CoA} \rightarrow \text{N-Acetyl-L-phenylalanine} + \text{CoA} + \text{H}^+ $$
This enzyme also acts on L-histidine and L-alanine, albeit less efficiently.
N-Acetyl-L-phenylalanine is a hallmark metabolite in PKU, detectable via targeted metabolomics. Recent studies identified it alongside N-lactoyl-phenylalanine as predictors of neurocognitive deficits.
Accumulation correlates with impaired glomerular filtration rate (GFR), highlighting its role in uremic toxicity.
N-Acetyl-L-phenylalanine is a derivatized alpha amino acid that belongs to the class of organic compounds known as N-acyl-alpha amino acids [3]. The compound represents a biologically available N-terminal capped form of the proteinogenic alpha amino acid L-phenylalanine [3]. The molecular structure is characterized by an acetyl group attached to the amino nitrogen of L-phenylalanine, creating an amide linkage that maintains the stereochemical configuration of the parent amino acid [1] [2].
The stereochemistry of N-Acetyl-L-phenylalanine is defined by a single chiral center at the alpha carbon, designated as the (2S) configuration according to the Cahn-Ingold-Prelog priority rules [10] [12]. This stereochemical arrangement places the compound in the L-series of amino acids, consistent with the naturally occurring form of phenylalanine [4] [9]. The presence of the phenyl side chain and the acetyl protecting group creates a specific three-dimensional molecular architecture that influences both its chemical reactivity and physical properties [1] [3].
The molecular formula of N-Acetyl-L-phenylalanine is C₁₁H₁₃NO₃, representing eleven carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and three oxygen atoms [1] [2] [4]. This composition reflects the acetyl modification of the parent L-phenylalanine structure through the addition of a two-carbon acetyl group [2] [6].
Table 1: Molecular Weight Data
| Property | Value | Reference |
|---|---|---|
| Molecular Weight (g/mol) | 207.23 | [2] [6] [12] |
| Average Molecular Weight | 207.2258 | [3] [4] |
| Exact Mass (g/mol) | 207.089543287 | [3] [33] |
| Monoisotopic Mass (g/mol) | 207.089543 | [3] [33] |
The molecular weight of 207.23 g/mol represents an increase of 42.04 g/mol compared to L-phenylalanine, corresponding to the addition of the acetyl group (CH₃CO-) [2] [6]. The exact mass and monoisotopic mass values provide precise measurements essential for mass spectrometric identification and analysis [3] [33].
The International Union of Pure and Applied Chemistry systematic name for N-Acetyl-L-phenylalanine is (2S)-2-acetamido-3-phenylpropanoic acid [10] [12] [13]. This nomenclature precisely describes the structural features: the (2S) designation indicates the stereochemical configuration at the alpha carbon, "acetamido" refers to the acetyl group attached to the amino nitrogen, and "3-phenylpropanoic acid" describes the phenyl-substituted propanoic acid backbone [10] [12].
Alternative IUPAC-acceptable names include (2S)-2-(acetylamino)-3-phenylpropanoic acid and N-acetyl-3-phenyl-L-alanine [7] [10]. These naming conventions follow established protocols for amino acid derivatives and ensure unambiguous identification in chemical databases and literature [12] [13].
The International Chemical Identifier (InChI) for N-Acetyl-L-phenylalanine provides a standardized representation of its molecular structure: InChI=1S/C11H13NO3/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/t10-/m0/s1 [2] [3] [4]. This representation encodes the complete molecular connectivity, stereochemistry, and tautomeric information [2] [4].
The corresponding InChI Key is CBQJSKKFNMDLON-JTQLQIEISA-N, which serves as a condensed, fixed-length identifier derived from the full InChI string [2] [3] [4]. For computational applications, SMILES (Simplified Molecular Input Line Entry System) representations are available in both canonical and isomeric forms [2] [12] [13].
Table 2: Structural Representations
| Representation Type | Value |
|---|---|
| InChI Key | CBQJSKKFNMDLON-JTQLQIEISA-N |
| SMILES (Canonical) | CC(=O)NC(CC1=CC=CC=C1)C(=O)O |
| SMILES (Isomeric) | CC(=O)NC@@HC(=O)O |
N-Acetyl-L-phenylalanine is registered under Chemical Abstracts Service Registry Number 2018-61-3, which serves as its primary identification code in chemical databases worldwide [1] [2] [4]. Additional database identifiers include PubChem Compound Identifier 74839 [12] [33], ChEBI identifier CHEBI:16259 [12] [33], and Molecular Design Limited number MFCD00063158 [2] [12] [14].
The compound is also catalogued in specialized databases with identifiers such as Reaxys Registry Number 2213853 and various proprietary database codes used by chemical suppliers [14]. These multiple identification systems ensure comprehensive tracking and retrieval across different chemical information platforms [12] [14].
N-Acetyl-L-phenylalanine exhibits a melting point range of 171-173°C according to multiple supplier specifications [2] [6] [14]. Some sources report slight variations, with TCI Chemicals specifying 168°C and Fisher Scientific listing 163.0-167.0°C, likely reflecting differences in measurement conditions and sample purity [12] [14]. The compound demonstrates thermal stability up to its melting point, with decomposition occurring at elevated temperatures [16] [29].
Thermal analysis data indicates that N-Acetyl-L-phenylalanine undergoes decomposition rather than clean melting at higher temperatures, with predicted decomposition temperatures exceeding 400°C [16] [29]. The compound shows characteristic thermal behavior consistent with amino acid derivatives, including endothermic melting transitions and exothermic decomposition processes [30].
Table 3: Thermal Properties
| Property | Value (°C) | Source |
|---|---|---|
| Melting Point | 171-173 | [2] [6] |
| Melting Point (alternative) | 168 | [12] |
| Melting Point Range | 163.0-167.0 | [14] |
| Predicted Boiling Point | 453.9±38.0 | [29] |
| Predicted Flash Point | 228.3±26.8 | [29] |
The solubility characteristics of N-Acetyl-L-phenylalanine vary significantly across different solvent systems, reflecting its amphiphilic nature [15] [17]. In aqueous phosphate-buffered saline at pH 7.2, the compound exhibits limited solubility of approximately 0.25 mg/ml [15]. This relatively low water solubility is attributed to the hydrophobic phenyl group and the neutral character of the acetylated amino group [15] [17].
Organic solvents provide substantially higher solubility values [15] [17]. Dimethyl sulfoxide and dimethyl formamide demonstrate the highest solubility, with values of approximately 12 mg/ml and 16 mg/ml, respectively [15]. Ethanol and acetone show moderate solubility of around 20 mg/ml each, while methanol provides good dissolution characteristics described as "almost transparency" at standard concentrations [15] [17].
Table 4: Solubility Profile
| Solvent | Solubility (mg/ml) | Characteristics |
|---|---|---|
| Water (PBS, pH 7.2) | ~0.25 | Limited, pH dependent |
| Dimethyl formamide | ~16 | Highest solubility |
| Dimethyl sulfoxide | ~12 | Good solubility |
| Ethanol | ~20 | Moderate solubility |
| Acetone | ~20 | Moderate solubility |
| Methanol | Almost transparent | Good dissolution |
| Chloroform | Limited | Poor solubility |
N-Acetyl-L-phenylalanine crystallizes in an orthorhombic crystal system with space group P2₁2₁2₁ [23]. X-ray crystallographic analysis reveals unit cell parameters of a = 5.6528(1) Å, b = 11.1532(2) Å, and c = 16.9897(1) Å, with a unit cell volume of 1071.15(3) ų [23]. The crystal structure contains four molecules per unit cell (Z = 4) and exhibits a calculated density of 1.285 Mg m⁻³ [23].
The crystal structure is characterized by a two-dimensional infinite network of intermolecular hydrogen bonds, including both N-H···O and O-H···O interactions that stabilize the crystalline lattice [23]. These hydrogen bonding patterns contribute to the observed melting point and influence the compound's dissolution characteristics in various solvents [23].
Morphologically, N-Acetyl-L-phenylalanine typically appears as fine crystalline powder or needle-like crystals [6] [38]. The crystalline form can vary depending on crystallization conditions, with different solvent systems potentially producing variations in crystal habit and morphology [6] [38].
N-Acetyl-L-phenylalanine exhibits positive optical rotation due to its L-configuration stereochemistry [6] [12] [14]. The specific rotation values vary slightly depending on measurement conditions and concentration, with reported values ranging from +38.0° to +42.0° when measured at the sodium D-line wavelength [6] [12] [14].
Table 5: Optical Activity Data
| Measurement Condition | Specific Rotation [α]D | Source |
|---|---|---|
| c = 1, methanol, 20°C | +40° | [6] |
| c = 5, methanol, 20°C | +40° | [2] |
| c = 5, methanol, 20°C | +38.0° to +42.0° | [14] |
The optical activity measurements demonstrate the compound's stereochemical purity and provide a method for quality control in synthetic preparations [6] [14]. The consistency of positive rotation values confirms the L-configuration and distinguishes it from the D-enantiomer, which would exhibit negative rotation [18].
The acid-base behavior of N-Acetyl-L-phenylalanine is primarily governed by the carboxylic acid group, as the acetylation of the amino group eliminates its basic character [6] [22]. Computational predictions indicate a pKa value of 3.56±0.10 for the carboxylic acid group [6] [34]. This value is consistent with other N-acetylated amino acids and reflects the electron-withdrawing effect of the acetyl group on the adjacent carboxylic acid functionality [22].
Unlike free amino acids that exhibit two ionizable groups, N-Acetyl-L-phenylalanine functions as a monoprotic acid due to the protection of the amino group [22]. The acetyl modification significantly alters the ionization pattern compared to the parent L-phenylalanine, which exhibits typical amino acid zwitterionic behavior [22].
The pH-dependent behavior of N-Acetyl-L-phenylalanine follows that of a simple carboxylic acid [17] [22]. At physiological pH (7.4), the compound exists predominantly as an anion with the carboxylic acid group deprotonated [22]. This ionization state significantly influences its solubility characteristics, with increased water solubility observed under basic conditions where deprotonation is favored [17].
The pH dependence of solubility has practical implications for formulation and analytical applications [15] [17]. The compound demonstrates pH-responsive dissolution behavior, with enhanced solubility in alkaline media compared to acidic conditions [17]. This characteristic distinguishes it from the parent amino acid L-phenylalanine, which maintains zwitterionic character across a broader pH range [22].
Nuclear magnetic resonance spectroscopy represents one of the most powerful analytical techniques for structural characterization of N-Acetyl-L-phenylalanine. The compound exhibits distinct spectroscopic features across both proton and carbon-13 nuclear magnetic resonance experiments [1] [2].
The proton nuclear magnetic resonance spectrum of N-Acetyl-L-phenylalanine displays characteristic chemical shift patterns that reflect the molecular environment of different hydrogen atoms within the structure. Experimental studies conducted at 500 megahertz in aqueous solution reveal distinct resonance regions corresponding to specific molecular components [2].
The aromatic protons of the phenyl ring system exhibit characteristic chemical shifts in the range of 7.2 to 7.5 parts per million, consistent with benzyl aromatic environments [1] [2]. These signals appear as complex multiplets due to the overlapping coupling patterns typical of monosubstituted benzene rings. The benzylic methylene protons attached to the phenyl ring show characteristic chemical shifts around 3.0 to 3.3 parts per million, appearing as doublet of doublets due to coupling with the adjacent alpha carbon proton [3].
The alpha carbon proton displays a distinctive multiplet pattern in the region of 4.2 to 4.8 parts per million, significantly downfield from typical aliphatic protons due to the deshielding effects of both the adjacent carboxyl group and the N-acetyl functionality [1] [3]. This chemical shift region is particularly diagnostic for N-acetylated amino acid derivatives. The amide proton appears as a broad signal around 6.0 to 6.5 parts per million, often exhibiting temperature-dependent chemical shifts due to hydrogen bonding interactions [4].
The N-acetyl methyl group produces a sharp singlet at approximately 2.0 parts per million, representing three equivalent protons with no significant coupling to adjacent centers. This signal serves as an important structural marker for the acetyl functionality [3]. Integration ratios provide quantitative information about the relative numbers of protons in each environment, facilitating structural confirmation and purity assessment.
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of N-Acetyl-L-phenylalanine. The spectrum exhibits eleven distinct carbon environments corresponding to the molecular formula C₁₁H₁₃NO₃ [5] [6].
The carboxyl carbon appears at the characteristic downfield position of approximately 172 to 175 parts per million, consistent with carboxylic acid functional groups. This chemical shift reflects the substantial deshielding experienced by carbonyl carbons due to the electronegativity of oxygen atoms and the sp² hybridization state [7] [8]. The N-acetyl carbonyl carbon resonates at a slightly different position, typically around 170 to 172 parts per million, allowing differentiation between the two carbonyl environments [9].
The aromatic carbon atoms of the phenyl ring system exhibit chemical shifts in the characteristic aromatic region between 125 and 140 parts per million [7] [8]. These carbons can be distinguished based on their substitution patterns, with the ipso carbon (directly attached to the aliphatic chain) appearing slightly downfield relative to the ortho, meta, and para positions. The aromatic region typically shows four distinct signals due to the symmetry of the monosubstituted benzene ring [10].
The alpha carbon, bearing both the carboxyl group and the N-acetyl functionality, appears at approximately 55 to 60 parts per million. This downfield shift relative to simple aliphatic carbons reflects the deshielding effects of the adjacent electronegative substituents [9]. The benzylic methylene carbon resonates around 35 to 40 parts per million, showing intermediate shielding between purely aliphatic and aromatic environments [11].
The N-acetyl methyl carbon provides a diagnostic signal at approximately 22 to 25 parts per million, characteristic of methyl groups adjacent to carbonyl functionalities [9]. This chemical shift pattern is consistent with other N-acetylated amino acid derivatives and serves as a structural confirmation marker.
Two-dimensional nuclear magnetic resonance techniques provide enhanced structural information through correlation experiments that establish connectivity patterns and spatial relationships within N-Acetyl-L-phenylalanine [12] [13].
Correlation spectroscopy experiments reveal through-bond connectivity patterns by detecting scalar coupling relationships between adjacent protons. The aromatic protons exhibit characteristic coupling patterns within the benzene ring system, while the benzylic protons show clear correlations with both the aromatic system and the alpha carbon proton [14]. These correlation patterns confirm the substitution pattern and provide unambiguous assignment of resonances.
Heteronuclear single quantum coherence experiments establish direct carbon-hydrogen connectivity relationships. These experiments clearly identify which carbon atoms are directly bonded to specific hydrogen environments, facilitating complete spectral assignment [13]. The experiment is particularly valuable for distinguishing between different methylene environments and confirming aromatic substitution patterns.
Heteronuclear multiple bond correlation experiments detect long-range carbon-hydrogen correlations across two to four chemical bonds. These correlations provide crucial information about molecular connectivity and can confirm structural assignments through characteristic correlation patterns [15] [13]. For N-Acetyl-L-phenylalanine, these experiments clearly establish the connectivity between the aromatic ring system and the amino acid backbone.
Nuclear Overhauser enhancement spectroscopy experiments provide information about spatial proximity relationships between protons. These through-space correlations can reveal conformational preferences and confirm structural assignments based on expected spatial arrangements [16] [14]. The technique is particularly valuable for confirming the stereochemical configuration and identifying preferred conformational states in solution.
Vibrational spectroscopic techniques provide comprehensive information about the molecular dynamics and functional group characteristics of N-Acetyl-L-phenylalanine through analysis of infrared and Raman active modes [4] [17].
Fourier transform infrared spectroscopy reveals characteristic absorption bands corresponding to specific functional groups within N-Acetyl-L-phenylalanine. The spectrum exhibits distinct regions that provide detailed information about molecular structure and intermolecular interactions [18] [4].
The high-frequency region between 3000 and 3600 reciprocal centimeters contains several important absorption bands. The N-H stretching vibration of the amide functionality appears as a medium to strong absorption around 3300 to 3400 reciprocal centimeters [19] [20]. This band often exhibits broadening due to hydrogen bonding interactions, particularly in solid-state measurements. The carboxylic acid O-H stretching vibration manifests as a broad, strong absorption between 2500 and 3200 reciprocal centimeters, characteristic of hydrogen-bonded carboxyl groups [19] [20].
The aromatic C-H stretching vibrations appear in the region around 3000 to 3100 reciprocal centimeters, distinguishable from aliphatic C-H stretches which occur at lower frequencies. The aliphatic C-H stretching modes manifest between 2800 and 3000 reciprocal centimeters, with specific patterns reflecting the different hydrogen environments within the molecular structure [19] [20].
The carbonyl stretching region provides critical structural information through distinct absorption patterns. The carboxylic acid C=O stretch appears as a strong absorption between 1700 and 1730 reciprocal centimeters, while the amide I band (primarily C=O stretch of the N-acetyl group) manifests around 1650 to 1680 reciprocal centimeters [17] [19]. These distinct carbonyl absorptions allow clear identification of both functional groups and assessment of their hydrogen bonding states.
The amide II band, arising primarily from N-H bending coupled with C-N stretching, appears as a medium to strong absorption between 1520 and 1580 reciprocal centimeters [17] [20]. This band serves as a characteristic marker for amide functionalities and provides information about conformational preferences and hydrogen bonding patterns.
Fourier transform Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, with particular sensitivity to symmetric vibrations and aromatic ring modes. The Raman spectrum of N-Acetyl-L-phenylalanine exhibits characteristic scattering bands that reflect the molecular polarizability changes associated with specific vibrational modes [4] [21].
The aromatic ring breathing modes appear as strong Raman bands around 1000 to 1100 reciprocal centimeters, characteristic of benzene ring systems. These modes are particularly intense in Raman spectroscopy due to the high polarizability of the aromatic π-electron system [21]. The aromatic C=C stretching vibrations manifest as medium intensity bands between 1450 and 1650 reciprocal centimeters, providing information about the electronic environment of the phenyl ring.
The C-H bending and rocking modes of both aromatic and aliphatic regions appear in the fingerprint region below 1500 reciprocal centimeters. These modes provide detailed structural information but require careful analysis due to their complexity and sensitivity to conformational changes [21]. The symmetric stretching modes of the carboxyl and amide functionalities often show enhanced intensity in Raman compared to infrared spectroscopy.
The Raman spectrum is particularly valuable for studying solid-state polymorphism and conformational preferences, as the technique is sensitive to changes in molecular packing and intermolecular interactions. Comparison between solution and solid-state Raman spectra can reveal important information about conformational flexibility and crystal packing effects [4] [21].
Detailed vibrational band assignments for N-Acetyl-L-phenylalanine have been established through combined experimental and theoretical approaches. Density functional theory calculations provide valuable support for experimental band assignments and help identify complex vibrational modes involving multiple functional groups [4] [21].
The high-frequency N-H and O-H stretching regions exhibit characteristic patterns that reflect hydrogen bonding environments. In solid-state measurements, these bands typically show broadening and shifting compared to solution spectra, indicating the presence of intermolecular hydrogen bonding networks [22] [20]. The exact frequencies and band shapes provide information about the strength and geometry of hydrogen bonding interactions.
The carbonyl stretching regions show distinct patterns that depend on conformational preferences and hydrogen bonding states. The amide I band frequency is particularly sensitive to secondary structure elements and can provide information about conformational preferences in different environments [17] [23]. The carboxylic acid carbonyl frequency reflects the ionization state and hydrogen bonding environment of the carboxyl group.
The aromatic region assignments include both in-plane and out-of-plane bending modes of the phenyl ring system. These modes are sensitive to substitution patterns and can provide information about the electronic environment of the aromatic system [24] [20]. The coupling between aromatic modes and aliphatic chain vibrations provides information about molecular flexibility and conformational dynamics.
The fingerprint region below 1500 reciprocal centimeters contains numerous complex vibrational modes involving combinations of C-C stretching, C-H bending, and skeletal deformation motions. While complex, this region provides a unique spectroscopic signature for the molecule and is valuable for identification and purity assessment purposes [25] [20].
Mass spectrometric analysis of N-Acetyl-L-phenylalanine provides essential information about molecular weight, structural features, and fragmentation behavior under various ionization conditions [5] [6].
The mass spectrometric fragmentation of N-Acetyl-L-phenylalanine follows predictable pathways that reflect the inherent stability and reactivity of different molecular regions. Under electron ionization conditions, the molecular ion peak appears at mass-to-charge ratio 207, corresponding to the molecular formula C₁₁H₁₃NO₃ [6] [26].
The primary fragmentation pathways involve cleavage adjacent to the aromatic ring system, producing characteristic fragments that serve as diagnostic markers. Loss of the acetyl group (mass 43) represents a common fragmentation pathway, yielding a fragment at mass-to-charge ratio 164. This fragmentation reflects the relative stability of the acetyl cation and the tendency for amide bond cleavage under energetic conditions [27] [28].
The benzylic cleavage pathway produces a tropylium ion at mass-to-charge ratio 91, corresponding to the benzyl cation [C₇H₇]⁺. This fragment is characteristic of aromatic amino acid derivatives and appears as a base peak in many spectra due to the exceptional stability of the tropylium ion system [6] [27]. Additional aromatic fragments at mass-to-charge ratios 77 and 65 correspond to phenyl and cyclopentadienyl cations, respectively.
Alpha cleavage adjacent to the carboxyl group produces fragments characteristic of amino acid derivatives. Loss of carboxyl functionality (mass 45, COOH) and carboxylic acid functionality (mass 46, COOH + H) represents common fragmentation pathways that provide structural confirmation [27]. The resulting fragments retain the aromatic and N-acetyl portions of the molecule.
Ion mobility mass spectrometry provides collision cross section measurements that reflect the gas-phase conformational preferences and structural characteristics of N-Acetyl-L-phenylalanine ions. These measurements offer insights into the three-dimensional structure and dynamic behavior of the molecule in the gas phase [29] [30].
Collision cross section values for different charge states of N-Acetyl-L-phenylalanine have been experimentally determined using traveling wave ion mobility techniques. The protonated molecular ion [M+H]⁺ exhibits a collision cross section of approximately 146 square angstroms, consistent with a relatively compact conformational state [30] [31]. This value reflects the folded nature of the molecule with the aromatic ring and polar functional groups in close proximity.
The sodium adduct [M+Na]⁺ shows a slightly larger collision cross section of approximately 151 square angstroms, indicating a more extended conformation due to the coordination requirements of the sodium cation [30] [31]. The larger size reflects the influence of metal coordination on molecular geometry and suggests preferential binding sites for alkali metal cations.
Deprotonated ions [M-H]⁻ exhibit collision cross sections similar to the protonated species, around 148 square angstroms, indicating that the overall molecular shape is not dramatically affected by the charge state [30]. These measurements provide valuable information about gas-phase acid-base chemistry and ionization effects on molecular conformation.
Comparison with theoretical collision cross section calculations based on density functional theory optimized structures provides validation of computational models and insights into preferred gas-phase conformations. The experimental values generally agree well with calculated collision cross sections for low-energy conformational states [30] [32].
X-ray crystallographic analysis provides the most detailed structural information about N-Acetyl-L-phenylalanine, revealing precise atomic positions, bond lengths, and intermolecular interactions in the solid state [33] [34].
N-Acetyl-L-phenylalanine crystallizes in the orthorhombic space group P2₁2₁2₁ with specific unit cell parameters that reflect the molecular packing arrangements and symmetry relationships [33] [35]. The unit cell dimensions are a = 5.6528 ± 0.0001 Å, b = 11.1532 ± 0.0002 Å, and c = 16.9897 ± 0.0001 Å, with cell angles of 90 degrees [33].
The crystal structure exhibits four molecules per unit cell (Z = 4), with a calculated density of approximately 1.44 grams per cubic centimeter [36]. The crystal structure determination achieved high precision with residual factors indicating excellent agreement between observed and calculated structure factors [33] [36]. The low temperature structure determination at 158 Kelvin provides enhanced precision and reduced thermal motion effects.
The molecular conformation in the crystal structure reveals specific torsional angles and conformational preferences that reflect both intramolecular interactions and crystal packing forces. The N-acetyl group adopts a trans configuration relative to the amino acid backbone, minimizing steric interactions [34] [37]. The phenyl ring orientation is influenced by both intramolecular interactions with the polar functional groups and intermolecular aromatic stacking interactions.
Bond lengths and angles within the molecule are consistent with expected values for amino acid derivatives. The C-N bond length of the amide functionality reflects partial double bond character due to resonance stabilization [34] [36]. The carboxyl group geometry indicates the presence of strong hydrogen bonding interactions that influence both molecular conformation and crystal packing.
The crystal structure of N-Acetyl-L-phenylalanine reveals extensive hydrogen bonding networks that stabilize the crystal lattice and influence molecular packing arrangements. These interactions involve both the amide and carboxyl functionalities as hydrogen bond donors and acceptors [34] [38].
The carboxylic acid groups form classical hydrogen-bonded dimers through O-H···O interactions with neighboring molecules. These dimers create cyclic hydrogen bonding motifs with characteristic O···O distances of approximately 2.65 to 2.80 Å [38] [37]. The hydrogen bonding geometry exhibits near-linear arrangements that maximize electrostatic stabilization and minimize repulsive interactions.
The amide N-H groups participate in hydrogen bonding with carbonyl oxygen atoms of adjacent molecules, creating extended hydrogen bonding chains throughout the crystal structure. These N-H···O interactions typically exhibit distances of 2.80 to 3.00 Å with nearly linear geometries [34] [38]. The combination of carboxyl dimers and amide chains creates a three-dimensional hydrogen bonding network that provides significant lattice stabilization.
Secondary interactions involving C-H···O contacts contribute additional stabilization to the crystal structure. These weaker interactions involve aromatic and aliphatic hydrogen atoms as donors and carbonyl or carboxyl oxygen atoms as acceptors [38] [39]. While individually weak, the cumulative effect of these interactions provides important contributions to crystal stability and molecular orientation preferences.
Beyond hydrogen bonding, N-Acetyl-L-phenylalanine exhibits various intermolecular interactions that influence crystal packing and stability. These interactions include aromatic stacking, van der Waals contacts, and electrostatic interactions between polar functional groups [34] [38].
Aromatic π-π stacking interactions occur between phenyl rings of adjacent molecules, with typical inter-ring distances of 3.4 to 3.8 Å. These interactions adopt both parallel-displaced and edge-to-face geometries, reflecting the optimization of attractive dispersion forces while minimizing electrostatic repulsion [38] [37]. The aromatic stacking contributes significantly to the overall crystal stability and influences the preferred molecular orientations.
The crystal packing reveals alternating hydrophilic and hydrophobic layers, with polar functional groups concentrated in specific regions and aromatic rings forming distinct domains [39]. This amphiphilic packing pattern is characteristic of amino acid derivatives and reflects the balance between polar and nonpolar interactions in determining crystal stability.
Van der Waals interactions between aliphatic regions provide additional stabilization throughout the crystal structure. These interactions are particularly important for the N-acetyl methyl groups and the benzylic methylene carbons, which participate in close packing arrangements with neighboring molecules [34] [39]. The optimization of van der Waals contacts contributes to the high density and stability of the crystal structure.